
2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H19N5O4 and its molecular weight is 345.359. The purity is usually 95%.
The exact mass of the compound 2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Anti-inflammatory Activity : Sharma and Bansal (2016) synthesized a series of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, demonstrating their potential as anti-inflammatory and analgesic agents. They found one compound in this series to be an ideal anti-inflammatory agent with selective COX-2 affinity and no ulcerogenic or cardiovascular side effects (Sharma & Bansal, 2016).
Antimicrobial Properties : Patel, Agravat, and Shaikh (2011) focused on the synthesis of new pyridine derivatives with antimicrobial activity. They reported modest activity against various bacteria and fungi, highlighting the potential of these compounds in addressing microbial infections (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Effects : Kamiński, Rzepka, and Obniska (2011) synthesized new pyrrolidine-2,5-diones and tested them for anticonvulsant activity. They found several compounds effective in seizure models, suggesting potential applications in treating convulsive disorders (Kamiński, Rzepka, & Obniska, 2011).
Chemical Structure and Properties
Structural Characterization : Böck et al. (2021) conducted structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its derivatives. They analyzed protonation sites and hydrogen bonding patterns, contributing to a deeper understanding of the molecular structure of these compounds (Böck et al., 2021).
Crystal Structure Analysis : Georges et al. (1989) provided insights into the crystal structures of anticonvulsant compounds related to 6-aryl-pyridazines. Their work offers valuable information on the structural and electronic properties of these drugs (Georges, Vercauteren, Evrard, & Durant, 1989).
Pharmacological Development
Development of Antagonists : Hutchinson et al. (2003) developed an alphavbeta3 antagonist, demonstrating significant potential in vitro and in vivo for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Phosphodiesterase Inhibitors : Ochiai et al. (2012) synthesized and evaluated phosphodiesterase inhibitors, demonstrating the potential of these compounds in treating various disorders (Ochiai et al., 2012).
Propiedades
IUPAC Name |
2-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-24-13-8-17-9-14(19-13)25-12-4-3-7-20(10-12)16(23)11-21-15(22)5-2-6-18-21/h2,5-6,8-9,12H,3-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZOSVAWPSVJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

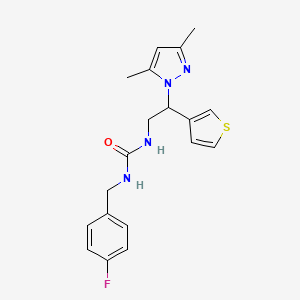
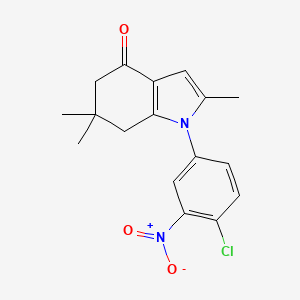
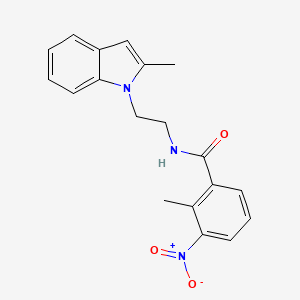
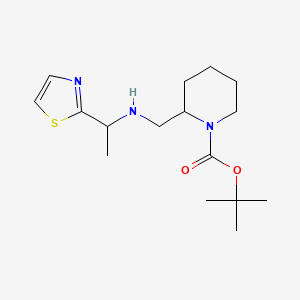
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)


![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2800013.png)
![7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2800016.png)

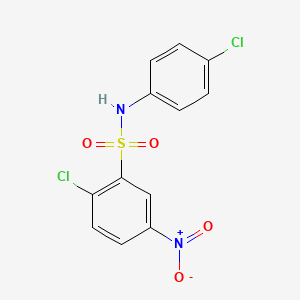
![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)

